molecular formula C8H12N2O2 B2538329 2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1522139-91-8

2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2538329
CAS No.: 1522139-91-8
M. Wt: 168.196
InChI Key: LTDFFIRBBUFYQH-UHFFFAOYSA-N
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Description

2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 3-position and a propanoic acid moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The ethyl group can be introduced via alkylation reactions using ethyl halides. The propanoic acid moiety can be introduced through carboxylation reactions or by using appropriate carboxylic acid derivatives .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve the use of advanced catalysts and environmentally friendly procedures. These methods may include heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-ethyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the propanoic acid moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(3-ethylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-7-4-5-10(9-7)6(2)8(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDFFIRBBUFYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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